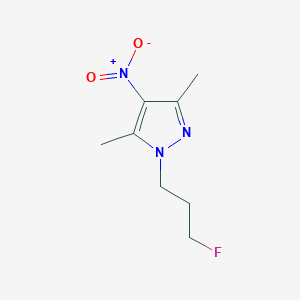

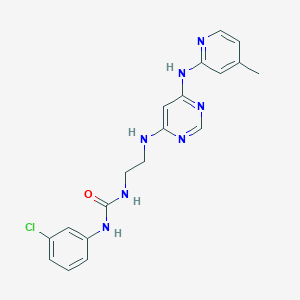

1-(3-fluoropropyl)-3,5-dimethyl-4-nitro-1H-pyrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3-Fluoropropyl)-3,5-dimethyl-4-nitro-1H-pyrazole, also known as FDMNP, is a nitro-substituted pyrazole derivative that has been studied extensively for its potential applications in medicinal chemistry and drug design. FDMNP is an important tool in the development of new drugs and drug delivery systems, due to its ability to form strong covalent bonds with a variety of functional groups. FDMNP is also known to exhibit a range of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer effects.

科学的研究の応用

Herbicidal Applications

Pyrazole nitrophenyl ethers (PPEs), a novel class of chemistry, exhibit herbicidal effects through the inhibition of protoporphyrinogen IX oxidase. The extension of this chemistry includes pyrazolyl fluorotolyl ethers, where a trifluoromethyl group substitutes the 4'-nitro group found in classical herbicides. These compounds demonstrate substantial pre-emergent activity on narrowleaf weed species. The herbicidal activity is influenced by structural variations on the pyrazole ring and the fluorotolyl moiety (R. Clark, 1996).

Chemical Synthesis

- Pyrazoles are used in the synthesis of various organic compounds. For instance, nitroolefins and pyrazol-5-ones undergo sequential 1,4-addition/dearomative-fluorination transformation to produce fluorinated products with adjacent tertiary and α-fluoro quaternary stereocenters (Feng Li et al., 2012).

- Another application is in the synthesis of 3-amino-4-fluoropyrazoles, where fluorinated pyrazoles with additional functional groups are generated, serving as building blocks in medicinal chemistry (Riccardo Surmont et al., 2011).

Photophysical Properties

Certain pyrazoles display unique photophysical properties. For example, heteroleptic Ir(III) metal complexes with pyrazole ligands exhibit efficient, room-temperature blue phosphorescence. These complexes have applications in light-emitting diodes and display diverse photophysical behaviors based on their structural modifications (Cheng‐Han Yang et al., 2005).

Antimicrobial and Antiproliferative Activities

Pyrazoles derived from indole carbohydrazides exhibit antimicrobial, antiinflammatory, and antiproliferative activities. These compounds show promising activities against various bacterial strains and cancer cell lines, making them potential candidates for drug development (B. Narayana et al., 2009).

Supramolecular Materials

Pyrazoles have the ability to form hydrogen-bonded supramolecular materials. Their structural diversity allows them to form different hydrogen-bonded structures, influencing their thermal stability and fluorescence properties. This property is significant for the development of new materials with specific photophysical characteristics (Sandra Moyano et al., 2021).

作用機序

Target of Action

The primary target of 1-(3-fluoropropyl)-3,5-dimethyl-4-nitro-1H-pyrazole is the system xC− transporter . This transporter plays a crucial role in the regulation of intracellular redox status .

Mode of Action

This compound interacts with the system xC− transporter, leading to changes in the intracellular redox status . The exact mechanism of this interaction and the resulting changes are still under investigation.

Biochemical Pathways

The system xC− transporter is involved in the transport of cystine and glutamate across the cell membrane . By interacting with this transporter, this compound can potentially affect the cystine/glutamate antiporter system and related biochemical pathways .

Pharmacokinetics

Similar compounds have been shown to have favorable pharmacokinetic properties for oral administration

Result of Action

The interaction of this compound with the system xC− transporter can lead to changes in the intracellular redox status . This can potentially affect various cellular processes, including cell growth and survival.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other substances in the environment, such as heavy metals, can potentially interact with the compound and affect its action . Additionally, factors such as temperature and pH can influence the stability of the compound.

特性

IUPAC Name |

1-(3-fluoropropyl)-3,5-dimethyl-4-nitropyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12FN3O2/c1-6-8(12(13)14)7(2)11(10-6)5-3-4-9/h3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXZLBDXVTWNJAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCCF)C)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

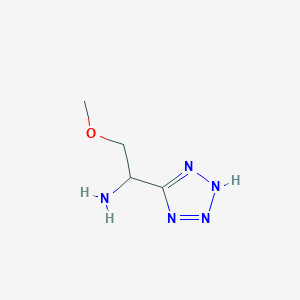

![2-{[1-(Hydroxymethyl)cyclopentyl]amino}-2-methylpropan-1-ol](/img/structure/B2915761.png)

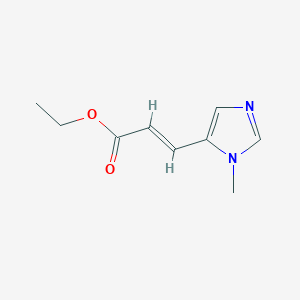

![1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone](/img/structure/B2915766.png)